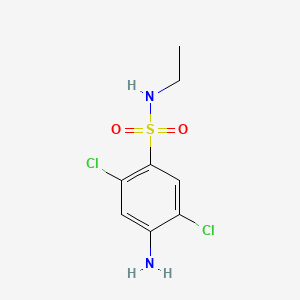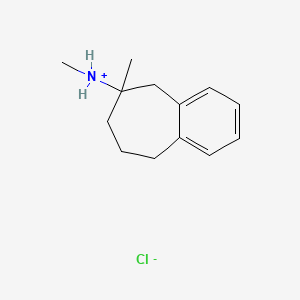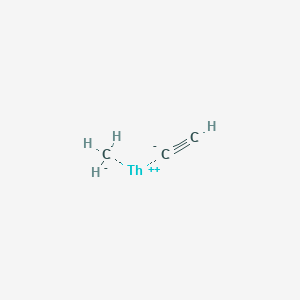
Thorium tricarbide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium tricarbide (ThC₃) is an inorganic compound composed of thorium and carbon. It is a member of the thorium carbide family, which includes other compounds such as thorium dicarbide (ThC₂). This compound is known for its unique properties, including high melting points and significant hardness, making it a subject of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thorium tricarbide can be synthesized through the reaction of thorium metal with carbon at high temperatures. The typical reaction involves heating thorium and graphite in an inert atmosphere at temperatures ranging from 2000°C to 2500°C . The reaction can be represented as:
Th+3C→ThC3
Industrial Production Methods: Industrial production of this compound involves similar high-temperature processes. The thorium metal is often obtained from thorium dioxide (ThO₂) through reduction processes. The high-temperature reaction with carbon is carried out in specialized furnaces designed to handle the extreme conditions required for carbide formation .
Chemical Reactions Analysis
Types of Reactions: Thorium tricarbide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Oxidation: When exposed to air, this compound can oxidize to form thorium dioxide (ThO₂) and carbon dioxide (CO₂).
Reduction: this compound can be reduced back to thorium metal and carbon under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce thorium hydroxide (Th(OH)₄) and hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen or air at elevated temperatures.
Reduction: Typically involves hydrogen gas or other reducing agents at high temperatures.
Hydrolysis: Occurs in the presence of water or moisture.
Major Products Formed:
Oxidation: Thorium dioxide (ThO₂) and carbon dioxide (CO₂).
Reduction: Thorium metal and carbon.
Hydrolysis: Thorium hydroxide (Th(OH)₄) and hydrocarbons.
Scientific Research Applications
Thorium tricarbide has several scientific research applications due to its unique properties:
Nuclear Energy: this compound is studied as a potential nuclear fuel due to its high melting point and stability.
Material Science: The hardness and thermal stability of this compound make it suitable for use in high-temperature materials and coatings.
Mechanism of Action
Thorium tricarbide can be compared with other thorium carbides and similar compounds:
Thorium Dicarbide (ThC₂): Thorium dicarbide has a similar structure but contains two carbon atoms per thorium atom.
Uranium Carbides (UC, UC₂): Uranium carbides are similar in structure and properties but contain uranium instead of thorium.
Uniqueness of this compound: this compound’s unique combination of high melting point, chemical stability, and hardness makes it particularly suitable for high-temperature and high-stress applications. Its potential use in thorium-based nuclear fuel cycles also sets it apart from other carbides .
Comparison with Similar Compounds
- Thorium dicarbide (ThC₂)
- Uranium carbide (UC)
- Uranium dicarbide (UC₂)
- Plutonium carbide (PuC)
- Plutonium dicarbide (PuC₂)
Properties
CAS No. |
69553-67-9 |
|---|---|
Molecular Formula |
C3H4Th |
Molecular Weight |
272.10 g/mol |
IUPAC Name |
carbanide;ethyne;thorium(2+) |
InChI |
InChI=1S/C2H.CH3.Th/c1-2;;/h1H;1H3;/q2*-1;+2 |
InChI Key |
CCSMSQWGPSOCSM-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C#[C-].[Th+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


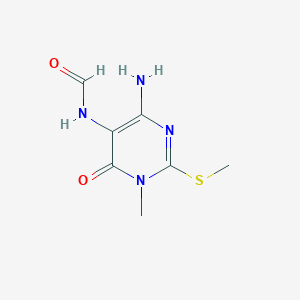
![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)

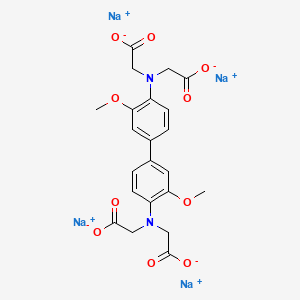
![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
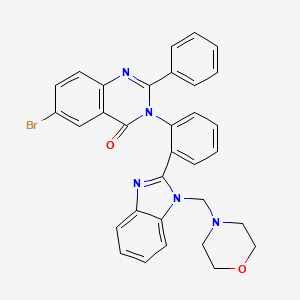
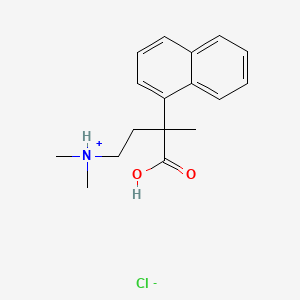
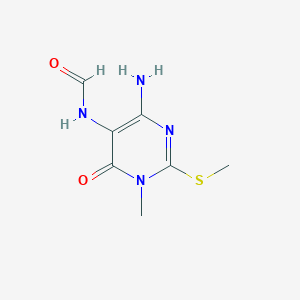
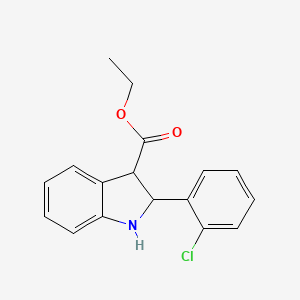
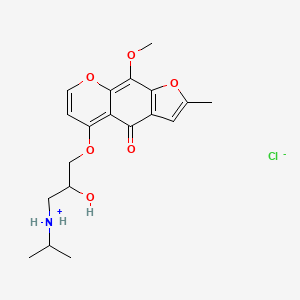

![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
